

Spectroscopic Profile of 3,3-Dimethyl-2-pentanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanol

Cat. No.: B021356

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This guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethyl-2-pentanol**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural characterization through various spectroscopic techniques.

Molecular Structure

IUPAC Name: **3,3-Dimethyl-2-pentanol** Chemical Formula: C₇H₁₆O[1][2][3] Molecular Weight: 116.2013 g/mol [1][2][3] CAS Registry Number: 19781-24-9[1][2][3]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for **3,3-Dimethyl-2-pentanol**.

¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.57	Multiplet	1H	СН-ОН
~1.42	Quartet	2H	-CH ₂ -
~1.15	Doublet	3H	CH(OH)-CH₃
~0.89	Singlet	6H	-C(CH ₃) ₂ -
~0.87	Triplet	3H	-CH2-CH3

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (ppm)	Carbon Type	Assignment
~75.6	СН	C2 (CH-OH)
~34.9	C (quaternary)	C3 (-C(CH ₃) ₂)
~25.5	CH ₂	C4 (-CH ₂ -)
~25.5	CH₃	C3 gem-dimethyl
~17.9	CH₃	C1 (CH₃-CH(OH))
~8.0	CH₃	C5 (-CH ₂ -CH ₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description	Functional Group
3500-3200 (broad)	Strong, broad absorption	O-H stretch (hydrogen- bonded)[4][5]
2960-2850	Strong, sharp absorptions	C-H stretch (sp³ hybridized)[6]
~1260-1050	Strong absorption	C-O stretch[4]



Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Fragmentation
101	Moderate	[M-CH₃] ⁺
87	High	[M-C₂H₅]+ (α-cleavage)
59	Base Peak	[CH₃CH(OH)]+ (α-cleavage)
45	High	[CH(OH)]+

Note: The molecular ion peak $[M]^+$ at m/z 116 is often weak or absent in the mass spectra of alcohols.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 0.5 mL aliquot of purified **3,3-Dimethyl-2-pentanol** is placed directly into a 5 mm NMR tube.[8] For locking and referencing, deuterated chloroform (CDCl₃) is typically used as the solvent.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a
 frequency of, for example, 400 MHz. Standard acquisition parameters include a sufficient
 number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds,
 and a spectral width covering the expected proton chemical shift range (typically 0-12 ppm).
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[8][9]
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



Infrared (IR) Spectroscopy

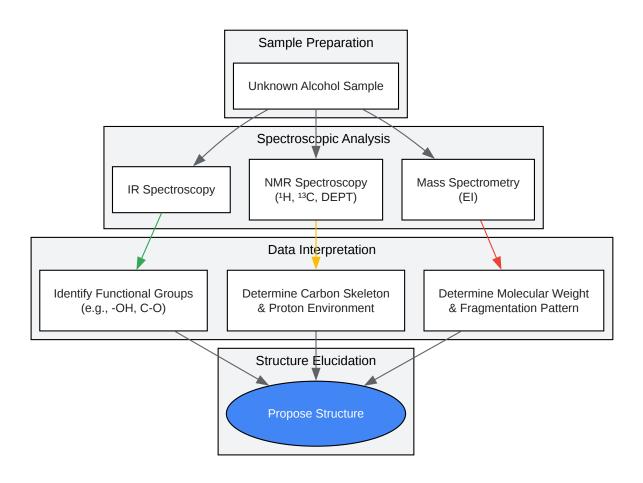
- Sample Preparation: For a liquid sample like 3,3-Dimethyl-2-pentanol, a "neat" spectrum is often obtained. A small drop of the pure liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly on the ATR crystal.[10]
- Data Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[6] A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum plots transmittance or absorbance versus
 wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their
 corresponding functional group vibrations.[6]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,
 often via Gas Chromatography (GC-MS) for volatile compounds like alcohols. In the ion
 source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a
 technique known as Electron Ionization (EI). This process forms a molecular ion ([M]+) and
 various fragment ions.[7]
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion. The most intense peak is designated as the base peak with 100% relative abundance.[11] Key fragmentation patterns for alcohols include α-cleavage and dehydration (loss of water).[7][12]

Visualizations Workflow for Spectroscopic Analysis of an Unknown Alcohol





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Caption: Workflow for the spectroscopic analysis and structure elucidation of an unknown alcohol.

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